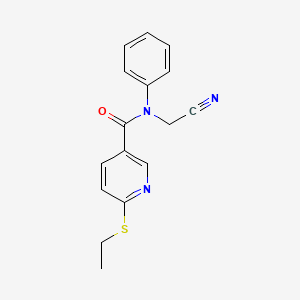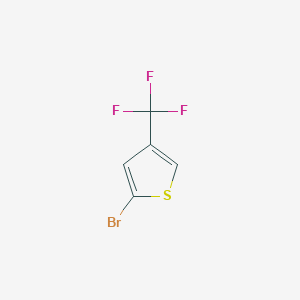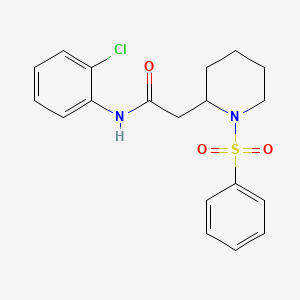![molecular formula C20H21BrN2O3S B2521112 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 872546-06-0](/img/structure/B2521112.png)
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
The compound is a derivative of the thieno[2,3-d]pyrimidin-4-one class, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as possible pharmaceutical applications.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives typically involves the formation of the pyrimidine ring by cyclization and subsequent functional group transformations. For instance, bromination reactions are common in the synthesis of such compounds, as seen in the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position, which were then alkylated to afford various regioisomers . Similarly, the synthesis of 2-dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones involved a solution-phase parallel synthetic method, including aza-Wittig reactions and subsequent reactions with aliphatic secondary amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a fused thieno[2,3-d]pyrimidine ring system. The substitution pattern on the phenyl ring, such as bromo, methoxy, and propan-2-yloxy groups, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds similar to the one described often undergo various chemical reactions, including bromination, alkylation, and condensation. For example, bromination of certain intermediates has been used to yield novel series of pyrimidine derivatives, which were then reacted with different substituents to produce a diverse range of compounds . The presence of a bromo substituent in the compound of interest suggests that it could also be a candidate for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. For example, the introduction of halogen substituents like bromine can increase the compound's density and potentially its lipophilicity, which is important for crossing biological membranes . The methoxy and propan-2-yloxy groups could also affect the compound's solubility in organic solvents, which is relevant for its application in medicinal chemistry .
Scientific Research Applications
Synthesis and Derivatives
Research into related compounds often involves their synthesis and the creation of derivatives for various applications. For instance, studies on the synthesis of deuterated herbicidal ingredients and their application as tracers in metabolism and degradation studies highlight the importance of synthetic modifications to understand the environmental fate of such compounds (Yang & Lu, 2010). Similarly, the creation of novel thieno[2, 3-d]pyrimidines and their evaluation for antibacterial activity demonstrates the potential biomedical applications of such molecules (Salahuddin, Kakad, & Shantakumar, 2009).
Antiviral and Antimicrobial Properties
Compounds related to 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied for their antiviral and antimicrobial properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were investigated for their inhibitory activity against a range of viruses, showing marked inhibition of retrovirus replication (Hocková et al., 2003). Additionally, thienopyrimidine linked rhodanine derivatives were synthesized and exhibited promising antibacterial potency against various bacterial strains, highlighting the therapeutic potential of such compounds (Kerru et al., 2019).
Bioactive Compounds
The design and synthesis of bioactive compounds, such as thiazolopyrimidine derivatives, for antinociceptive and anti-inflammatory properties, further illustrate the diverse applications of complex molecules in therapeutic contexts (Selvam et al., 2012). Such research underscores the potential of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and similar compounds in contributing to new therapeutic agents.
properties
IUPAC Name |
2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-10(2)26-17-13(21)8-11(9-14(17)25-3)18-22-19(24)16-12-6-4-5-7-15(12)27-20(16)23-18/h8-10H,4-7H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUAPRSSDVYBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)
![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)
![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)
